2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride
Description
2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride (CAS: 2380-84-9) is a hydrochloride salt featuring a benzo[1,3]dioxole (methylenedioxyphenyl) group linked to an ethanolamine moiety. Its molecular formula is C₁₀H₁₂ClNO₃, with a molecular weight of 229.66 g/mol.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylamino)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c12-4-3-11-6-8-1-2-9-10(5-8)14-7-13-9;/h1-2,5,11-12H,3-4,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFIUBMCRAITEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- Benzodioxol-5-ylmethanol is a common precursor, synthesized or commercially available.
- Aminoethanol or its derivatives serve as the nucleophile or amine source.
- Hydrochloric acid or HCl gas is used to form the hydrochloride salt.
Synthetic Route Example
A representative synthetic route involves the following steps:
This method is supported by patent literature describing similar amine-ethanol derivatives preparation, emphasizing temperature control during acid addition and solvent removal under reduced pressure to obtain high purity products.
Alternative Reductive Amination Approach
Another approach involves reductive amination of benzodioxol-5-carboxaldehyde with aminoethanol:
- The aldehyde is reacted with aminoethanol in the presence of a reducing agent such as palladium on carbon with ammonium formate under mild heating (60°C) overnight.
- The catalyst is removed by filtration, and the product is purified by solvent extraction and crystallization.
- The hydrochloride salt is then formed by treatment with HCl under controlled conditions.
Reaction Conditions and Optimization
| Parameter | Typical Range | Impact on Yield and Purity |
|---|---|---|
| Temperature during substitution | 0–25°C | Lower temperatures reduce side reactions and decomposition |
| Solvent choice | Ethyl acetate, tetrahydrofuran, toluene | Solvent polarity affects solubility and crystallization behavior |
| Acid addition rate | Slow, controlled over 10–60 minutes | Prevents overheating and ensures uniform salt formation |
| Drying temperature | 40–55°C under vacuum | Removes residual solvents without degrading product |
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride can undergo various chemical reactions, including:
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . This interaction can lead to various biological effects, including cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Key Properties of 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol Hydrochloride and Analogs
*Estimated based on structural analysis.
Impact of Substituents on Physicochemical Properties
- Ethanolamine vs. Ketone (CAS 38061-34-6): The target compound’s ethanolamine group enhances hydrogen-bonding capacity and aqueous solubility compared to the ketone analog, which has a non-polar carbonyl group .
Fluorophenyl Substituent (CAS CTK7C0395): Fluorine’s electronegativity alters electronic distribution, enhancing receptor-binding affinity and resistance to oxidative metabolism .
Biological Activity
2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological activities, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical formula of this compound is C10H14ClNO3, with a molecular weight of 231.68 g/mol. The compound features a benzo[1,3]dioxole moiety, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds containing the benzo[1,3]dioxole structure exhibit significant anticancer properties. A study demonstrated that derivatives of benzo[1,3]dioxole showed promising antitumor activity with IC50 values lower than those of standard drugs like doxorubicin. For example, one derivative had an IC50 of 2.38 µM against HepG2 cells compared to doxorubicin's 7.46 µM .
Table 1: Anticancer Activity of Benzo[1,3]dioxole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | 7.46 |
| Compound B | HCT116 | 1.54 | 8.29 |
| Compound C | MCF7 | 4.52 | 4.56 |
These compounds were shown to induce apoptosis through mechanisms involving the inhibition of EGFR and modulation of mitochondrial apoptosis pathways .
Neuroprotective Effects
In addition to anticancer properties, compounds with similar structures have been investigated for neuroprotective effects. For instance, a derivative was found to inhibit Na v1.1 channels effectively, suggesting potential applications in treating epilepsy .
Table 2: Neuroprotective Activity
| Compound | Activity Type | Effectiveness |
|---|---|---|
| Compound D | Na v1.1 Inhibition | High (TD50/ED50 = 37.4) |
The mechanisms underlying the biological activities of this compound involve several pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by affecting proteins such as Bax and Bcl-2.
- EGFR Inhibition : It inhibits the epidermal growth factor receptor (EGFR), which is crucial for cell proliferation in various cancers.
- Ion Channel Modulation : The compound's derivatives can modulate ion channels like Na v1.1, which are significant in neuronal excitability and could be targeted for epilepsy treatment .
Study on Anticancer Efficacy
A recent study evaluated the efficacy of a series of benzo[1,3]dioxole derivatives in vivo using tumor-bearing mice models. The results indicated that treatment with these compounds significantly reduced tumor growth compared to untreated controls .
Neuroprotective Study
Another investigation focused on the neuroprotective effects of a benzo[1,3]dioxole derivative in models of induced seizures in mice. The derivative exhibited a high protective index and effectively reduced seizure frequency .
Q & A
Basic: What are the recommended methods for synthesizing 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, in analogous benzodioxole derivatives, refluxing a mixture of the benzodioxole precursor (e.g., 5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazole-2-thiol) with reagents like 2-chloro-N-(4-trifluoromethylphenyl)acetamide in acetone, using K₂CO₃ as a base, yields the target compound . To optimize efficiency:
- Maintain anhydrous conditions to prevent hydrolysis.
- Monitor reaction progress via thin-layer chromatography (TLC) .
- Use stoichiometric excess of the amine precursor to drive the reaction to completion.
- Purify via recrystallization or column chromatography to isolate high-purity product .
Basic: What analytical techniques are essential for confirming the structural integrity and purity of this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., observed m/z 384.1993 vs. calculated 384.1958 for related benzodioxole derivatives) .
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C-NMR to verify substituent positions (e.g., characteristic benzodioxole methylene protons at δ ~4.3 ppm) .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>98%) using a C18 column and gradient elution (e.g., 50–220°C temperature ramp, helium carrier gas) .
- Infrared Spectroscopy (IR): Identify functional groups (e.g., C-O-C stretching at ~1242 cm⁻¹ for benzodioxole) .
Basic: What safety protocols should be implemented when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Storage: Store in a cool, dry place (<25°C) away from oxidizers. Ensure containers are sealed under inert gas (e.g., nitrogen) to prevent degradation .
- Spill Management: Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .
- First Aid: For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .
Advanced: How can researchers design experiments to assess the compound's stability under varying pH and temperature conditions?
Methodological Answer:
- pH Stability Studies: Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Quantify degradation via UV-Vis spectroscopy or HPLC at intervals (e.g., 0, 24, 48 hours). Compare peak areas to determine degradation kinetics .
- Thermal Stability: Use thermogravimetric analysis (TGA) to monitor mass loss at 25–300°C. Perform differential scanning calorimetry (DSC) to identify melting points and phase transitions .
- Light Sensitivity: Expose samples to UV light (254 nm) and analyze photodegradation products using LC-MS .
Advanced: What strategies are effective in resolving discrepancies in pharmacological activity data across different studies involving this compound?
Methodological Answer:
- Batch Consistency: Verify compound purity across studies using HPLC-UV/HRMS to rule out impurities affecting bioactivity .
- Assay Standardization: Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds to normalize results .
- Dose-Response Curves: Perform nonlinear regression analysis to calculate EC₅₀/IC₅₀ values, ensuring comparable potency metrics .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to pooled data, accounting for variables like solvent (DMSO vs. saline) or incubation time .
Advanced: How can the compound's role as a synthetic intermediate be optimized for developing novel acetylcholinesterase inhibitors?
Methodological Answer:
- Structure-Activity Relationship (SAR): Synthesize analogs by modifying the benzodioxole or ethanolamine moieties. Test inhibitory activity using Ellman’s assay with acetylthiocholine substrate .
- Molecular Docking: Use software (e.g., AutoDock Vina) to predict binding affinity to acetylcholinesterase’s catalytic site (PDB: 1ACJ). Prioritize derivatives with favorable ΔG values .
- In Vivo Testing: Administer lead compounds to murine models and measure brain cholinesterase activity post-mortem .
- Metabolic Stability: Assess hepatic microsomal stability to identify candidates with prolonged half-lives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
